3-cyclopentyl-N-(2-phenoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(2-phenoxyphenyl)propanamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in various neurological and psychiatric disorders. CPP-115 has shown promising results in preclinical studies as a potential treatment for these disorders.
Mechanism of Action
3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 increases the levels of GABA, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 has been shown to increase GABA levels in the brain in both animals and humans. It has also been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity for GABA transaminase inhibition. In addition, 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 has been shown to have a favorable safety and tolerability profile in clinical trials.
Advantages and Limitations for Lab Experiments
One advantage of 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 is its high selectivity for GABA transaminase inhibition, which reduces the risk of off-target effects. However, 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. In addition, the synthesis of 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 is complex and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another area of interest is the investigation of 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 as a potential treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, more research is needed to fully understand the long-term safety and efficacy of 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 in humans.
Synthesis Methods
3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 can be synthesized through a multi-step process involving the reaction of cyclopentylmagnesium bromide with 2-phenoxybenzaldehyde, followed by reduction and acylation steps. The final product is obtained through chromatographic purification.
Scientific Research Applications
3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In these studies, 3-cyclopentyl-N-(2-phenoxyphenyl)propanamide-115 has shown efficacy in reducing seizures, drug-seeking behavior, and anxiety-like behavior, as well as improving mood and cognitive function.
properties
IUPAC Name |
3-cyclopentyl-N-(2-phenoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(15-14-16-8-4-5-9-16)21-18-12-6-7-13-19(18)23-17-10-2-1-3-11-17/h1-3,6-7,10-13,16H,4-5,8-9,14-15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYULJQZCAXDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-phenoxyphenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.